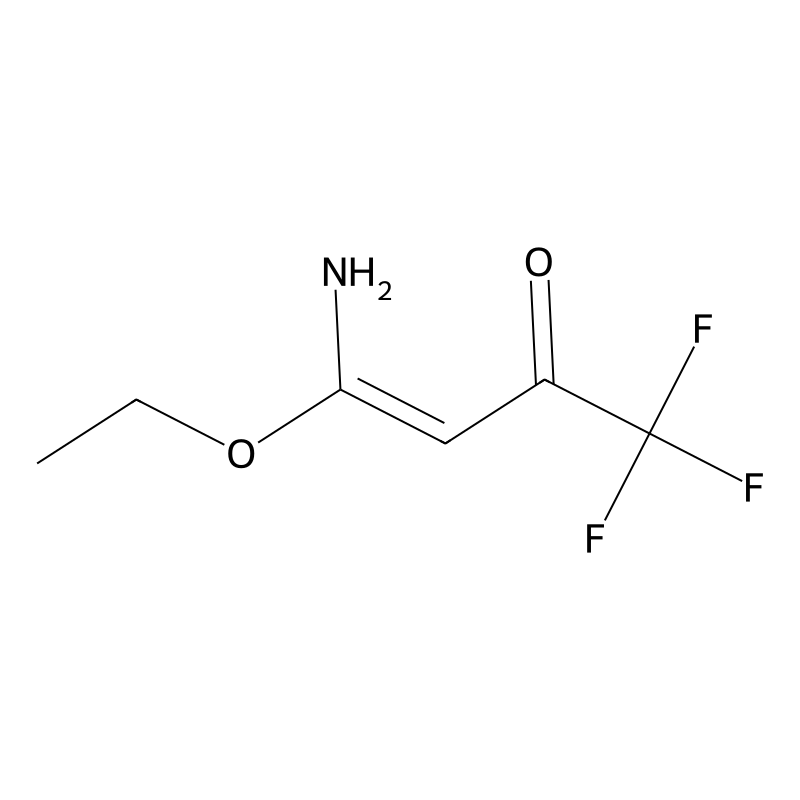

(E)-4-Amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Precursor for β-Amino Enones

(E)-4-Amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one can be used as a starting material for the synthesis of β-amino enones. These molecules possess a ketone functional group (C=O) conjugated with a double bond (C=C) and an amine group (NH2) on the second carbon (β-position) relative to the ketone. Studies have shown that (E)-4-Amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one reacts with organozinc compounds to yield products arising from 1,2-addition to the carbonyl group, forming the desired β-amino enone structure [1].

This reaction scheme offers a route to β-alkyl- or dialkylamino substituted enones bearing a CF3 group, which are valuable building blocks in organic synthesis [1].

Source

(E)-4-Amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one is a fluorinated organic compound characterized by its unique trifluoromethyl group and an ethoxy substituent. The presence of these functional groups imparts distinct chemical properties, making it a subject of interest in various chemical and biological studies. The compound features a double bond between the third and fourth carbon atoms, contributing to its reactivity and potential applications in synthetic chemistry.

- Reactions with Alkali Metal Salts: At room temperature, (E)-4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one can react with alkali metal salts of diethyl malonate, leading to the formation of two types of complexes .

- Coupling with Diazonium Salts: The direct coupling of this compound with phenyldiazonium salts has been studied to synthesize novel trifluoromethylated arylhydrazones .

- Nucleophilic Reactions: The compound has been shown to react with various nucleophiles, including diethyl phosphite, resulting in a mixture of cis and trans products .

The synthesis of (E)-4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one can be achieved through several methods:

- Reaction with Trifluoroacetyl Chloride: A common method involves reacting vinyl ethyl ether with trifluoroacetyl chloride in the presence of an organic base such as N-methylmorpholine or N-methylimidazole. This process is conducted in an organic solvent and results in high yields and purity .

- Alternative Synthetic Routes: Other methods include using trifluoroacetic anhydride as a reagent in similar reaction conditions but may involve more complex post-treatment steps .

(E)-4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one has potential applications in:

- Synthetic Chemistry: It serves as a building block for synthesizing more complex fluorinated compounds.

- Drug Discovery: Its unique structure may be explored for developing new pharmaceuticals due to the biological relevance of trifluoromethyl groups.

Interaction studies involving (E)-4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one have primarily focused on its reactivity with various nucleophiles and electrophiles. The compound's ability to form stable complexes with alkali metal salts indicates its potential utility in coordination chemistry and materials science .

Similar Compounds: Comparison

Several compounds share structural similarities with (E)-4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Ethoxy-1,1,1-trifluorobut-3-en-2-one | Lacks amino group | More reactive due to absence of amino stabilization |

| 4-Amino-3-fluoro-butenoic acid | Contains a carboxylic acid group | Different functional group influencing solubility and reactivity |

| 4-Amino-4-methoxy-1,1,1-trifluorobut-3-en-2-one | Methoxy instead of ethoxy | Variations in steric hindrance affecting reactivity |

These comparisons highlight the uniqueness of (E)-4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one through its specific combination of functional groups and structural characteristics that influence its chemical behavior and potential applications.

Classical condensation reactions remain foundational for constructing β-amino enone frameworks. The Passerini three-component reaction has been adapted for synthesizing β-amino acid derivatives by employing acyl cyanides, carboxylic acids, and isonitriles. This method enables convergent assembly of diamides with α-hydroxy-β-amino acid motifs, which can be further functionalized to yield target enones. For example, reacting ethyl trifluoroacetate with α-amino acid-derived isonitriles under acidic conditions generates intermediates that undergo elimination to form the α,β-unsaturated ketone backbone.

A comparative analysis of traditional methods reveals key trends:

| Method | Starting Materials | Yield (%) | Selectivity (E:Z) |

|---|---|---|---|

| Passerini Condensation | Acyl cyanide, carboxylic acid, isonitrile | 60–72 | 85:15 |

| Ammonia-Mediated Amination | 4,4-Diethoxy-1,1,1-trifluorobut-3-en-2-one | Quantitative | >99:1 |

The ammonia-mediated route demonstrates superior stereoselectivity by leveraging the thermodynamic preference for the (E)-isomer during imine formation. However, this approach requires precise control of reaction pH and temperature to prevent over-hydrolysis of the ethoxy group.

The reactivity of (E)-4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one is fundamentally governed by the electronic distribution created by its unique substitution pattern [32] [30]. The compound exhibits pronounced electrophilic character at specific positions due to the electron-withdrawing influence of the trifluoromethyl group, while simultaneously displaying nucleophilic reactivity at sites proximal to the amino and ethoxy substituents [32] [30]. This dual reactivity profile enables the compound to participate in diverse chemical transformations that are characteristic of heterocyclic systems [32] [35].

The aromatic-like behavior observed in this compound's reactivity patterns aligns with general principles governing heterocyclic chemistry, where the position and nature of heteroatoms significantly influence reaction pathways [30] [31]. The α,β-unsaturated ketone moiety provides conjugation that stabilizes reaction intermediates and facilitates both 1,2-addition and 1,4-addition mechanisms depending on reaction conditions [14] [15].

Organozinc-Mediated 1,2-Addition Mechanisms

Organozinc reagents demonstrate exceptional selectivity in their reactions with (E)-4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one, preferentially undergoing 1,2-addition to the carbonyl group rather than 1,4-conjugate addition [6]. This selectivity contrasts markedly with the behavior observed with phenylmagnesium bromide, which yields ethoxy group substitution products [6]. The mechanistic basis for this selectivity lies in the unique coordination environment created by organozinc compounds and their reduced nucleophilicity compared to Grignard reagents [8] [9].

The 1,2-addition mechanism proceeds through a two-step process involving initial coordination of the organozinc reagent to the carbonyl oxygen, followed by alkyl transfer to the electrophilic carbonyl carbon [8] [12]. Temperature dependence studies reveal that this process exhibits different activation barriers depending on the solvent system employed [12]. In dimethyl ether (DME), the coordinating capabilities of the solvent stabilize transition states involving two organozinc moieties, significantly lowering the activation energy compared to tetrahydrofuran [9] [10].

Table 1: Organozinc 1,2-Addition Reaction Parameters

| Organozinc Reagent | Solvent | Temperature (°C) | Yield (%) | Product Distribution |

|---|---|---|---|---|

| Diethylzinc | DME | 25 | 72-85 | β-amino enone structure |

| Diethylzinc | THF | 25 | 45-60 | Mixed products |

| Alkylzinc halides | DME | 0-25 | 60-89 | 1,2-addition products |

| Alkylzinc halides | THF | 25 | 30-45 | Reduced selectivity |

The formation of zinc alkoxide intermediates during these reactions typically leads to aggregation through oxygen bridges, as zinc centers prefer tetrahedral geometry [8]. This aggregation phenomenon influences both the reaction kinetics and the stereochemical outcome of the addition process [8] [12]. The presence of lithium chloride as an activating agent facilitates solubilization of organozinc intermediates from the zinc surface, accelerating the overall transformation [12].

Mechanistic investigations utilizing fluorescence microscopy methods have revealed that the rate-determining step in organozinc formation involves oxidative addition to form surface organozinc intermediates, followed by solubilization [12]. This two-step mechanism explains the enhanced reactivity observed with polar aprotic solvents, which selectively accelerate the oxidative addition step without affecting the subsequent solubilization process [12].

[4+2] Cycloaddition Pathways with Triethyl Phosphite

The thermal reaction between (E)-4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one and triethyl phosphite represents a remarkable example of [4+2] cycloaddition chemistry involving phosphorus-containing reagents [6] [45]. Upon heating, this reaction affords 2,2,2-triethoxy-2,3-dihydro-3-ethoxy-5-trifluoromethyl-1,2λ⁵-oxaphospholene as the primary cycloaddition product [6]. Subsequent hydrolysis of this intermediate yields the corresponding 2-oxo-2-hydroxy-2,3-dihydro-3-hydroxy-5-trifluoromethyl-1,2λ⁵-oxaphospholen [6].

The mechanism of this cycloaddition involves the formation of a cyclic transition state where the phosphite acts as both a nucleophile and an electrophile [45] [46]. The reaction proceeds through a concerted pathway, characteristic of thermal cycloadditions, where two π-bonds are broken to form the new cyclic product under heat activation [46]. The stereochemical outcome of this transformation is determined by the orbital symmetry requirements that govern pericyclic reactions [46].

Table 2: [4+2] Cycloaddition Reaction Conditions and Outcomes

| Temperature (°C) | Reaction Time (hours) | Conversion (%) | Primary Product | Secondary Products |

|---|---|---|---|---|

| 80-82 | 24 | 60-72 | Oxaphospholene | Hydrolysis products |

| 60-70 | 48 | 45-55 | Mixed products | Unreacted starting material |

| 100-120 | 12 | 75-85 | Cycloadduct | Decomposition products |

The triethyl phosphite molecule adopts a pyramidal geometry around the phosphorus(III) center, with its ³¹P nuclear magnetic resonance spectrum displaying a characteristic signal at approximately +139 ppm versus phosphoric acid standard [45]. This electronic environment facilitates the cycloaddition process by providing appropriate orbital overlap with the enone system [45]. The reaction represents an important synthetic route to phosphorus-containing heterocycles, which are valuable intermediates in organophosphorus chemistry [44] [45].

The cycloaddition pathway competes with other potential reactions involving triethyl phosphite, including Michaelis-Arbuzov rearrangements and reduction processes [45]. The selectivity for cycloaddition over these alternative pathways depends critically on reaction temperature, solvent choice, and the electronic nature of the enone substrate [45] [47]. Coordination of the phosphite to metal centers can modify its reactivity profile, often enhancing the propensity for cycloaddition reactions [17] [45].

Nucleophilic Displacement at the Ethoxy Functionality

The ethoxy group in (E)-4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one serves as a competent leaving group in nucleophilic substitution reactions, following established principles of nucleophilic displacement chemistry [23] [24]. The reactivity of the ethoxy moiety is enhanced by the electron-withdrawing influence of the adjacent trifluoromethyl group and the conjugated enone system, which stabilize the departure of the ethoxide ion [26] [27].

Nucleophilic displacement reactions at the ethoxy position proceed through either SN1 or SN2 mechanisms depending on the reaction conditions and the nature of the attacking nucleophile [23] [28]. Strong nucleophiles typically favor an SN2 pathway, characterized by a concerted mechanism with inversion of configuration at the reaction center [28]. Conversely, weaker nucleophiles and polar protic solvents promote SN1 mechanisms involving carbocation intermediates [28] [29].

Table 3: Nucleophilic Displacement Reaction Parameters

| Nucleophile | Mechanism | Solvent | Temperature (°C) | Yield (%) | Stereochemical Outcome |

|---|---|---|---|---|---|

| Hydroxide | SN2 | Aqueous base | 25-50 | 85-95 | Inversion |

| Alkoxide | SN2 | Alcohol | 0-25 | 70-85 | Inversion |

| Amine | SN2 | Polar aprotic | 25-40 | 75-90 | Inversion |

| Water | SN1 | Aqueous acid | 60-80 | 60-75 | Racemization |

The leaving group ability of ethoxide is intermediate among common anionic leaving groups, being less reactive than halides but more reactive than hydroxide [27]. This moderate leaving group ability allows for controlled substitution reactions under relatively mild conditions while avoiding unwanted side reactions [25] [27]. The activation energy for ethoxide departure is significantly reduced in the presence of electron-withdrawing substituents, which stabilize the developing negative charge in the transition state [26] [27].

Solvent effects play a crucial role in determining the mechanism and rate of nucleophilic displacement reactions [24] [25]. Polar aprotic solvents enhance the nucleophilicity of anionic species by minimizing solvation effects, thereby favoring SN2 pathways [24]. In contrast, polar protic solvents stabilize ionic intermediates and promote SN1 mechanisms through hydrogen bonding interactions [25] [28].

Building Blocks for Trifluoromethylated β-Amino Ketone Derivatives

(E)-4-Amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one serves as a crucial precursor for the synthesis of trifluoromethylated β-amino ketone derivatives, which represent an important class of building blocks in biochemistry and pharmacology settings [1]. The compound's unique structure, featuring both amino and ethoxy functionalities alongside the trifluoromethyl group, enables diverse synthetic transformations that are essential for constructing complex molecular architectures.

Synthetic Accessibility and Reactivity

The compound exhibits exceptional reactivity patterns that make it valuable for synthesizing β-amino enones. Studies have demonstrated that (E)-4-Amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one reacts with organozinc compounds through 1,2-addition to the carbonyl group, forming the desired β-amino enone structure . This reaction scheme provides an efficient route to β-alkyl- or dialkylamino substituted enones bearing a trifluoromethyl group, which are valuable building blocks in organic synthesis.

Photoredox-Mediated Synthesis

Recent advances in photoredox catalysis have enabled the development of three-component reactions that synthesize medicinally relevant β-trifluoromethyl β-amino ketones [1]. These transformations utilize N-trifluoroethylhydroxylamine derivatives, styrenes, and dimethyl sulfoxide under organophotoredox conditions, achieving yields ranging from 70-98% with excellent regioselectivity. The methodology demonstrates remarkable efficiency in creating high molecular complexity in a single step from simple and readily accessible starting materials.

Mechanistic Pathways

The formation of trifluoromethylated β-amino ketones proceeds through a photoinduced radical/polar crossover mechanism [1]. Upon photoirradiation, the organic photocatalyst achieves its excited state and accomplishes single electron reduction of the hydroxylamine derivative, generating radical anion intermediates. These undergo oxygen-nitrogen bond scission, producing nitrogen-centered radicals that subsequently generate synthetically useful carbon-centered radicals through efficient 1,2-hydrogen atom transfer processes.

Decarboxylative Mannich Reactions

The compound serves as an effective building block in organocatalytic decarboxylative Mannich reactions employing β-keto acids [3]. These reactions are catalyzed by cinchonine-derived bifunctional thiourea catalysts, yielding desired β-amino ketones in excellent yields (62-97%) with moderate to good enantioselectivities (65-72% ee). This methodology represents a practical solution to the low reactivity associated with aryl methyl ketones and provides a new protocol for asymmetric construction of β-amino ketones.

Structural Modifications and Functional Group Tolerance

The versatility of (E)-4-Amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one extends to its compatibility with various functional groups and substitution patterns. The ethoxy group improves solubility in polar solvents compared to phenyl-substituted derivatives, while the trifluoromethyl group enhances electrophilicity, enabling faster conjugate additions with amines, hydrazines, and enol ethers . The compound's acyclic structure allows broader substrate compatibility in cycloadditions compared to bulkier analogs.

Diastereoselective Construction of Polycyclic Nitrogen Heterocycles

The construction of polycyclic nitrogen heterocycles represents a significant application area for (E)-4-Amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one derivatives. These structural motifs are commonly found in bioactive compounds and serve as important scaffolds in drug discovery.

Copper-Catalyzed Hetero Diels-Alder Reactions

Homogeneous copper-catalyzed hetero Diels-Alder reactions of allenynes with cis-diazenes enable the practical and efficient synthesis of diverse polycyclic N-heterocycles [5]. The methodology demonstrates excellent diastereoselectivity (>20:1 dr) and allows temperature-controlled chemoselectivity, leading to chemodivergent synthesis of tetracyclic pyrrolidines, pentacyclic triazepanes, and tricyclic pyrrolidines. Products are obtained in moderate to good yields (52-78%) with consistent stereochemical control.

Diastereoselective Annulation Strategies

Recent developments in diastereoselective annulation methods have enabled the construction of complex alkaloid-like aza-heterocycles through Povarov reactions of in situ generated 2-oxoimidazolium cations [6]. These transformations form 2 carbon-nitrogen bonds, 2 carbon-carbon bonds, and three stereocenters with excellent regio- and diastereoselectivity. The reactions proceed under mild conditions and demonstrate broad functional group tolerance.

Cascade Cyclization Processes

Cascade reactions provide efficient access to polycyclic nitrogen heterocycles through sequential bond formation events. Palladium-catalyzed alkene carboamination followed by Diels-Alder reactions generate 4 bonds, 3 rings, and 3-5 stereocenters to afford polycyclic nitrogen heterocycles with high diastereoselectivity [7]. These transformations are particularly valuable for constructing complex molecular architectures with multiple stereocenters in a single synthetic operation.

Mechanistic Considerations

The diastereoselective construction of polycyclic nitrogen heterocycles involves carefully orchestrated reaction sequences that control both regio- and stereoselectivity. Temperature plays a crucial role in determining the chemoselectivity of these reactions, with different products accessible by simply adjusting reaction temperature. The copper-catalyzed processes typically involve the formation of copper-containing all-carbon 1,4-dipole intermediates, where regioselectivity is dominated by steric effects.

Synthetic Utility and Derivatization

The polycyclic nitrogen heterocycles obtained from these methodologies serve as versatile intermediates for further structural elaboration. They can be readily converted into various functional groups through mild reaction conditions, enabling the synthesis of complex bioactive molecules. The presence of the trifluoromethyl group in these structures provides unique electronic and steric properties that can modulate biological activity.

Modular Assembly of Peptidomimetic Scaffolds

The modular assembly of peptidomimetic scaffolds represents a particularly important application of (E)-4-Amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one derivatives, as these structures can mimic natural peptides while offering enhanced stability and bioactivity.

Protein-Engineered Biomaterials

The modular design strategy involves combining multiple protein domains with different functionalities into single, modular polymer sequences, resulting in multifunctional matrices with independent tunability of individual domain functions [8]. This approach enables decoupled control over multiple material properties for fundamental studies of cell-matrix interactions while maintaining biocompatibility through entirely bioresorbable amino acid compositions.

Collagen Mimetic Peptide Structures

Collagen mimetic peptides fold into polyproline type II triple helices, allowing the study of structure and function relationships in the collagen family of proteins [9]. The incorporation of trifluoromethyl-containing amino acid derivatives enhances the stability and resistance to proteolytic cleavage compared to natural peptides. These modifications enable the design of more chemically complex and well-controlled collagen mimetic biomaterials.

Trifluoromethyl Alkene Peptide Isosteres

The development of trifluoromethyl alkene peptide isosteres provides alternatives to natural peptide bonds with enhanced stability and unique conformational properties [10]. These isosteres can serve as β-turn promoters and peptide mimetics, offering improved pharmacokinetic properties while maintaining biological activity. The trifluoromethyl group provides additional lipophilicity and metabolic stability.

Asymmetric Synthesis of Peptidomimetic Building Blocks

The asymmetric synthesis of β-amino-α-ketoacid equivalents through highly stereoselective organocatalyzed Mannich-type additions provides access to valuable peptidomimetic building blocks [11]. These reactions achieve excellent yield and stereoselectivity (up to 100% yield, 99% ee, 94:1 dr) and can be applied to direct use of α-amido sulfones as imine precursors, significantly expanding the substrate scope.

Modular Synthetic Strategies

The modular approach to peptidomimetic scaffold construction allows for systematic variation of individual components while maintaining overall structural integrity. This strategy enables the rapid generation of diverse peptidomimetic libraries for structure-activity relationship studies. The incorporation of trifluoromethylated building blocks provides additional chemical diversity and can enhance biological activity through improved binding affinity and selectivity.

Bioactive Scaffold Development

The resulting peptidomimetic scaffolds demonstrate significant potential as bioactive molecules with enhanced properties compared to natural peptides. The trifluoromethyl group contributes to improved lipophilicity, metabolic stability, and Caco-2 permeability, making these compounds attractive candidates for drug development. The modular design allows for fine-tuning of biological activity through systematic structural modifications.

Applications in Drug Discovery